BPy-TP2, sublimed
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Overview
Description
BPy-TP2, also known as 2,7-Di(2,2’-bipyridin-5-yl)triphenylene, is a compound with the molecular formula C38H24N4 and a molecular weight of 536.62 g/mol . It is primarily used as an electron transport or hole blocking material in organic light-emitting diodes (OLEDs) . The compound is available in a sublimed form, ensuring high purity levels of over 99% .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BPy-TP2 involves the coupling of bipyridine derivatives with triphenylene. The reaction typically requires a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling . The reaction conditions often include the use of a base like potassium carbonate, a solvent such as toluene, and a palladium catalyst like Pd(PPh3)4. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures around 100-120°C .
Industrial Production Methods
Industrial production of BPy-TP2 follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The purification process includes sublimation to achieve high purity levels required for electronic applications .
Chemical Reactions Analysis
Types of Reactions
BPy-TP2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: BPy-TP2 can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield bipyridine derivatives with additional oxygen-containing functional groups, while reduction may produce partially hydrogenated bipyridine derivatives .
Scientific Research Applications
BPy-TP2 has a wide range of applications in scientific research, including:
Mechanism of Action
BPy-TP2 functions as an electron transport material by facilitating the movement of electrons through the electron transport layer in OLED devices . The compound’s molecular structure allows it to efficiently transport electrons while blocking holes, thereby improving the overall performance and lifespan of OLEDs . The molecular targets and pathways involved include the interaction with the electron transport layer and the prevention of charge recombination .
Comparison with Similar Compounds
Similar Compounds
TmPyPB: Another electron transport material used in OLEDs.
TPBi: Known for its high electron mobility and stability.
3TPYMB: Used in OLEDs for its excellent electron transport properties.
Uniqueness of BPy-TP2
BPy-TP2 stands out due to its high purity levels achieved through sublimation, which enhances its performance in electronic applications . Its unique molecular structure allows for efficient electron transport and hole blocking, making it a preferred choice for high-performance OLED devices .
Properties
Molecular Formula |
C38H24N4 |
---|---|
Molecular Weight |
536.6 g/mol |
IUPAC Name |
2-pyridin-2-yl-5-[7-(6-pyridin-2-ylpyridin-3-yl)triphenylen-2-yl]pyridine |
InChI |
InChI=1S/C38H24N4/c1-2-8-30-29(7-1)33-21-25(27-13-17-37(41-23-27)35-9-3-5-19-39-35)11-15-31(33)32-16-12-26(22-34(30)32)28-14-18-38(42-24-28)36-10-4-6-20-40-36/h1-24H |
InChI Key |
YAELXYZSNJSOCR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=CC(=C3)C4=CN=C(C=C4)C5=CC=CC=N5)C6=C2C=C(C=C6)C7=CN=C(C=C7)C8=CC=CC=N8 |
Origin of Product |
United States |
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